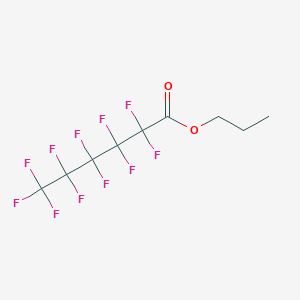
Propyl perfluorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Propyl perfluorohexanoate is a fluorinated ester compound known for its unique chemical properties and stability. It is part of the broader class of perfluoroalkyl substances, which are characterized by their resistance to degradation and their ability to repel water and oil. These properties make this compound valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl perfluorohexanoate can be synthesized through the esterification of perfluorohexanoic acid with propanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The general reaction is as follows:
C6F11COOH+C3H7OH→C6F11COOC3H7
Properties
CAS No. |
134638-93-0 |
|---|---|
Molecular Formula |
C9H7F11O2 |
Molecular Weight |
356.13 g/mol |
IUPAC Name |
propyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate |
InChI |
InChI=1S/C9H7F11O2/c1-2-3-22-4(21)5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2-3H2,1H3 |
InChI Key |
UFTXWKSBYSWRLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)



![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)
![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)


![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)





